Product packaging for 1-(4-Chloro-2-fluorobenzyl)imidazole(Cat. No.:)

1-(4-Chloro-2-fluorobenzyl)imidazole

Cat. No.: B7978618
M. Wt: 210.63 g/mol
InChI Key: YOGCEHXHVAAKLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Imidazole (B134444) Scaffolds in Contemporary Chemical and Biological Research

The imidazole scaffold, a five-membered aromatic ring with two nitrogen atoms, is a cornerstone of medicinal chemistry. nih.govnih.gov Its prevalence in nature is notable, forming a key component of essential biological molecules like the amino acid histidine, histamine, and nucleic acids. nih.gov This natural presence has inspired chemists to incorporate the imidazole ring into a multitude of synthetic compounds.

The unique structural and electronic properties of the imidazole ring, including its capacity for hydrogen bonding and its ability to interact with various enzymes and receptors, make it a "privileged scaffold" in drug discovery. nih.govnih.gov Consequently, imidazole derivatives have been successfully developed into a wide array of therapeutic agents with applications as antifungal, antibacterial, anticancer, and anti-inflammatory drugs. nih.govnih.gov The versatility of the imidazole core allows for extensive chemical modification, enabling the fine-tuning of a compound's pharmacological profile. nih.gov

Structural Context and Nomenclature of N-Benzylated Imidazole Derivatives

1-(4-Chloro-2-fluorobenzyl)imidazole belongs to the class of N-substituted imidazoles. The nomenclature indicates that a benzyl (B1604629) group is attached to one of the nitrogen atoms of the imidazole ring. Specifically, the "1-" prefix denotes that the substituent is on the N-1 position of the imidazole ring. The substituent itself is a "4-chloro-2-fluorobenzyl" group, meaning a benzyl ring with a chlorine atom at the 4th position and a fluorine atom at the 2nd position of the phenyl ring.

The synthesis of N-benzylated imidazoles can be achieved through various methods in organic chemistry. A common approach involves the reaction of imidazole with a substituted benzyl halide, such as 4-chloro-2-fluorobenzyl chloride, in the presence of a base. This nucleophilic substitution reaction results in the formation of the N-C bond between the imidazole nitrogen and the benzylic carbon. The regioselectivity of this alkylation is a key consideration in the synthesis of such derivatives.

Rationale for Investigating Halogenated Benzylimidazole Compounds

The incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic potential. nih.gov Halogenation can profoundly influence a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

For instance, the introduction of a fluorine atom can increase metabolic stability by blocking sites susceptible to oxidative metabolism. Both fluorine and chlorine are highly electronegative and can alter the electronic properties of the molecule, potentially leading to stronger interactions with target proteins. nih.gov The presence of halogens can also impact the conformation of the molecule, which can be crucial for its biological activity. The investigation of halogenated benzylimidazole compounds like this compound is therefore driven by the hypothesis that these substitutions can confer advantageous pharmacological properties. nih.gov

Overview of Academic Research Trajectories for this compound

The academic and commercial research landscape for the specific compound this compound appears to be in its early stages. The compound is cataloged in chemical databases such as PubChem, which provides fundamental physicochemical data. nih.gov However, a comprehensive body of published research detailing its synthesis, characterization, and biological evaluation is not yet prominent in the public domain.

The investigation into this molecule is likely part of broader research programs exploring the chemical space of halogenated benzylimidazole derivatives for potential therapeutic applications, such as antifungal or anticancer agents, given the known activities of related compounds. nih.govnih.govnih.govnih.gov The specific combination of chloro and fluoro substitutions on the benzyl ring represents a deliberate design choice to modulate the electronic and steric properties of the molecule for optimized biological interactions.

Future research trajectories will likely involve the full synthesis and characterization of this compound, followed by screening for various biological activities. Structure-activity relationship (SAR) studies on a series of related analogues would be the logical next step to identify key structural features for potency and selectivity.

Below is a table of computed properties for this compound based on available data. nih.gov

PropertyValue
Molecular Formula C₁₀H₈ClFN₂
Molecular Weight 210.63 g/mol
IUPAC Name 1-[(4-chloro-2-fluorophenyl)methyl]imidazole
InChIKey YOGCEHXHVAAKLB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)F)CN2C=CN=C2
XLogP3-AA 2.3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClFN2 B7978618 1-(4-Chloro-2-fluorobenzyl)imidazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-chloro-2-fluorophenyl)methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2/c11-9-2-1-8(10(12)5-9)6-14-4-3-13-7-14/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGCEHXHVAAKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 4 Chloro 2 Fluorobenzyl Imidazole

Established Synthetic Routes for N-Benzylated Imidazoles

The synthesis of N-benzylated imidazoles, including 1-(4-Chloro-2-fluorobenzyl)imidazole, is predominantly achieved through the N-alkylation of an imidazole (B134444) precursor with a suitable benzyl (B1604629) halide. This foundational reaction has been the subject of extensive research, leading to a variety of methodologies tailored for efficiency, selectivity, and environmental compatibility.

Precursor Compounds and Reagent Systems

The direct synthesis of this compound typically involves the reaction between imidazole and 1-bromomethyl-4-chloro-2-fluorobenzene or 1-chloromethyl-4-chloro-2-fluorobenzene. The choice of the leaving group on the benzyl moiety (e.g., Cl, Br, I) can influence the reaction rate. The reaction is generally carried out in the presence of a base to deprotonate the imidazole, thereby activating it as a nucleophile.

A variety of basing and solvent systems have been documented for the N-alkylation of imidazoles. Common bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydroxides (e.g., NaOH, KOH). lookchem.com Stronger bases like sodium hydride (NaH) are also employed, particularly when dealing with less reactive precursors. google.com The selection of the solvent is critical and often depends on the solubility of the reactants and the reaction temperature. Polar aprotic solvents such as dimethylformamide (DMF), acetone, and acetonitrile (B52724) are frequently utilized. lookchem.comgoogle.com

Precursor 1Precursor 2Reagent SystemReference
Imidazole4-Chloro-2-fluorobenzyl halideBase (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) lookchem.comgoogle.com
4,5-Dicyanoimidazole4-Chlorobenzyl chloridePotassium carbonate, DPGDME acs.org
Imidazole derivativesBenzyl halidesSolid-liquid phase transfer catalyst researchgate.net
Imidazoles/BenzimidazolesAlkyl halidesSodium dodecyl sulphate (SDS) in aqueous NaOH lookchem.com

This table provides an overview of common precursor and reagent systems for the synthesis of N-benzylated imidazoles.

Optimization of Reaction Conditions and Catalytic Approaches

To enhance the efficiency and yield of N-benzylation, various reaction conditions have been optimized. Temperature is a key parameter, with some reactions proceeding at ambient temperature, while others necessitate heating to achieve a reasonable reaction rate. lookchem.com

Catalytic approaches offer significant advantages, including milder reaction conditions and improved yields. Phase-transfer catalysts have proven effective in the N-alkylation of sterically hindered imidazoles. researchgate.net Furthermore, the use of surfactants like sodium dodecyl sulphate (SDS) in aqueous media presents a greener alternative to traditional organic solvents, facilitating the reaction and simplifying the work-up process. lookchem.com

In some instances, catalyst-free methods have been developed. For example, the reaction of imidazoles with Morita–Baylis–Hillman (MBH) alcohols can proceed in refluxing toluene (B28343) without the need for a catalyst. beilstein-journals.orgnih.gov Copper-catalyzed N-alkylation protocols have also been established as a robust method for forming the N-benzyl bond. nih.gov

MethodCatalyst/ConditionsAdvantagesReference
Micellar CatalysisSDS/aqueous NaOHEnvironmentally friendly, high yield, shorter reaction time lookchem.com
Phase-Transfer CatalysisSolid-liquid PTCEffective for hindered imidazoles, mild conditions researchgate.net
Catalyst-FreeRefluxing toluene with MBH alcoholsAvoids metal catalysts beilstein-journals.orgnih.gov
Copper CatalysisCu(OAc)₂·H₂O/PhenanthrolineRobust for C-N bond formation nih.gov

This table summarizes various optimized and catalytic approaches for the N-benzylation of imidazoles.

Chemo- and Regioselective Synthesis Strategies

For unsubstituted imidazole, the two nitrogen atoms are chemically equivalent. However, in substituted imidazoles, the issue of regioselectivity arises, as alkylation can occur at either the N-1 or N-3 position. The development of regioselective synthetic methods is therefore crucial. For instance, highly regioselective N1-alkylation of 2-methyl-4(5)-nitroimidazole has been achieved, demonstrating control over the reaction outcome. researchgate.net

Protecting groups are a powerful tool for directing the regioselectivity of N-alkylation. The use of a (2-trimethylsilylethoxy)methyl (SEM) group can effectively block one of the nitrogen atoms, allowing for selective alkylation at the other. acs.org Subsequent removal of the protecting group yields the desired regioisomer.

Chemoselectivity, the selective reaction of one functional group in the presence of others, is also a key consideration, especially when the precursors contain other reactive sites. The choice of reaction conditions, such as the base and solvent, can significantly influence the chemoselectivity of the N-benzylation reaction.

Derivatization and Functionalization Strategies of the this compound Scaffold

Once synthesized, the this compound scaffold can be further modified to explore structure-activity relationships or to generate novel compounds with desired properties. These modifications can be targeted at either the imidazole core or the halogenated benzyl moiety.

Functional Group Interconversions on the Imidazole Core

The imidazole ring of this compound is amenable to various functional group interconversions. fiveable.meyoutube.com One common strategy is the direct C-H functionalization of the imidazole ring. Palladium-catalyzed C-H alkenylation has been shown to be highly regioselective for the C5 position of N-substituted imidazoles. nih.gov Similarly, C-H arylation can introduce aryl groups at the C2, C4, and C5 positions, providing a route to complex poly-arylated imidazoles. acs.org

Another approach involves the lithiation of the imidazole ring. Deprotonation at one of the carbon atoms using a strong base like n-butyllithium generates a highly reactive organolithium intermediate. figshare.com This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. For example, protecting the C2 position with a chloro group allows for selective lithiation at the C5 position, followed by alkylation. researchgate.net

Functionalization StrategyPositionReagentsOutcomeReference
C-H AlkenylationC5Pd catalyst, oxidantC5-alkenylated imidazole nih.gov
C-H ArylationC2, C4, C5Pd catalyst, aryl halideC-arylated imidazoles acs.org
Lithiation/AlkylationC5n-BuLi, electrophileC5-functionalized imidazole figshare.comresearchgate.net

This table details strategies for the functionalization of the imidazole core.

Modifications of the Halogenated Benzyl Moiety

The 4-chloro and 2-fluoro substituents on the benzyl ring of this compound offer opportunities for further chemical modification. The strategic placement of halogen atoms can significantly influence the molecule's interaction with biological targets. nih.gov

The chlorine atom at the C4 position is particularly susceptible to modification via transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki coupling with boronic acids can replace the chlorine atom with a variety of aryl or alkyl groups. Similarly, Buchwald-Hartwig amination can be employed to introduce nitrogen-based functional groups. These transformations allow for the synthesis of a diverse library of analogues with modified benzyl moieties.

While the fluorine atom at the C2 position is generally less reactive towards nucleophilic substitution than chlorine, it can still participate in certain chemical transformations under specific conditions. The electronic properties of both the chloro and fluoro substituents also influence the reactivity of the entire benzyl ring towards electrophilic aromatic substitution, although such reactions may be less common due to the deactivating nature of halogens.

Exploration of Heterocyclic Annulation Reactions

Heterocyclic annulation reactions involving N-substituted imidazoles, such as this compound, represent a powerful strategy for the synthesis of fused imidazole systems. These fused heterocycles are of significant interest due to their presence in a wide array of biologically active molecules. While specific literature on the annulation reactions of this compound is not extensively detailed, the reactivity of the imidazole core suggests several potential pathways.

The imidazole ring in this compound can participate as a dinucleophile or a dipolarophile in cycloaddition reactions. For instance, reactions with appropriate dielectrophiles could lead to the formation of bicyclic systems. The C4-C5 double bond of the imidazole ring can undergo [4+2] cycloaddition (Diels-Alder) reactions with electron-deficient dienophiles, although this reactivity is often modest for simple imidazoles. More commonly, the imidazole nitrogen atoms are involved.

A plausible annulation strategy involves the functionalization of the C2 position of the imidazole ring, followed by intramolecular cyclization. For example, lithiation at C2 followed by the introduction of an electrophile containing a suitable leaving group could set the stage for a subsequent ring-closing reaction, leading to the formation of imidazo[1,2-a] or imidazo[1,5-a] fused systems. The nature of the substituent introduced at the C2 position would dictate the size and type of the newly fused ring.

Furthermore, transition-metal-catalyzed cross-coupling reactions on a halogenated derivative of this compound could be employed to introduce functionalities that can then participate in intramolecular annulation. For example, a bromo- or iodo-substituent on the imidazole ring could be coupled with an alkyne, followed by a cyclization cascade to build a new heterocyclic ring.

Formation of Organometallic Complexes

The imidazole moiety is a classic ligand in coordination chemistry, capable of binding to a wide range of metal ions through its sp2-hybridized nitrogen atom (N3). The this compound molecule is therefore expected to form a variety of organometallic complexes. researchgate.net The N3 atom possesses a lone pair of electrons that can readily coordinate to a metal center, acting as a monodentate ligand. researchgate.net

The steric bulk of the 4-chloro-2-fluorobenzyl group at the N1 position can influence the coordination geometry of the resulting metal complexes. This substituent may hinder the close packing of ligands around the metal center, potentially leading to lower coordination numbers or distorted geometries compared to complexes with less bulky N-substituents.

The synthesis of such complexes would typically involve the reaction of this compound with a suitable metal salt in an appropriate solvent. researchgate.net The resulting complexes can exhibit diverse structures, from simple mononuclear species, [M(L)n] (where L = this compound), to more complex polynuclear or polymeric architectures, depending on the metal, counter-ion, and reaction conditions. These complexes are often studied for their potential applications in catalysis, materials science, and as models for metalloenzymes. researchgate.net

Advanced Characterization Techniques for Structural Elucidation

The unambiguous determination of the structure of this compound relies on a combination of sophisticated analytical methods.

Spectroscopic Methods (e.g., High-Resolution NMR, FT-IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and electronic properties of the compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the molecular framework. The expected chemical shifts for this compound are predicted based on analogous structures. researchgate.netchemicalbook.comchemicalbook.comiucr.org

¹H NMR: The spectrum would show distinct signals for the imidazole ring protons, the benzylic methylene (B1212753) protons, and the protons of the 4-chloro-2-fluorophenyl group. The imidazole protons typically appear in the aromatic region, with the C2-H proton being the most deshielded. chemicalbook.com The benzylic CH₂ protons would present as a singlet, while the aromatic protons on the phenyl ring would exhibit a complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F couplings.

¹³C NMR: The carbon spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts of the imidazole carbons and the substituted phenyl carbons would be influenced by the electronic effects of the nitrogen, chlorine, and fluorine atoms. rsc.orgspectrabase.com

¹⁹F NMR: This technique would be crucial for confirming the presence and environment of the fluorine atom, showing a single resonance with coupling to adjacent protons.

Interactive Data Table: Predicted NMR Data for this compound

Nucleus Position Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
¹HImidazole C2-H~7.5-7.8s-
¹HImidazole C4/5-H~7.0-7.2m-
¹HBenzyl CH₂~5.3-5.5s-
¹HPhenyl H-3, H-5, H-6~7.1-7.4mJ(H,H), J(H,F)
¹³CImidazole C2~135-140--
¹³CImidazole C4/5~118-130--
¹³CBenzyl CH₂~50-55--
¹³CPhenyl C-1 to C-6~115-165-J(C,F)

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides information on the functional groups present in the molecule. Characteristic absorption bands for this compound would include: researchgate.netresearchgate.netresearchgate.net

C-H stretching: Aromatic and benzylic C-H stretches around 3000-3150 cm⁻¹.

C=N and C=C stretching: Imidazole ring vibrations in the 1450-1600 cm⁻¹ region.

C-N stretching: Vibrations associated with the imidazole ring and the benzyl-nitrogen bond, typically found between 1000-1300 cm⁻¹.

C-Cl and C-F stretching: These would appear in the fingerprint region, generally below 1200 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum reveals information about the electronic transitions within the molecule. Imidazole and its derivatives typically exhibit absorption bands in the UV region. researchgate.netmdpi.com For this compound, one would expect to observe:

π → π* transitions: Associated with the aromatic imidazole and phenyl rings, likely appearing as strong absorptions below 280 nm. mdpi.comnist.gov

n → π* transitions: Weaker absorptions at longer wavelengths, originating from the non-bonding electrons on the nitrogen atoms. researchgate.net The substitution on the benzyl ring can cause a shift in the absorption maxima (bathochromic or hypsochromic shift).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₈ClFN₂), which is approximately 210.63 g/mol . nih.gov A characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in M⁺ and M+2 peaks. docbrown.info

Fragmentation Pattern: Common fragmentation pathways would likely involve the cleavage of the benzyl-imidazole bond, leading to fragments corresponding to the [4-chloro-2-fluorobenzyl]⁺ cation and the [imidazole]⁺ radical cation. nist.govraco.cat Further fragmentation of the benzyl cation could also be observed.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.comnih.gov If suitable single crystals of this compound can be grown, this technique would provide precise data on:

Bond Lengths and Angles: The exact lengths of all covalent bonds and the angles between them can be determined with high precision. researchgate.net

Conformation: The analysis would reveal the relative orientation of the imidazole and the 4-chloro-2-fluorophenyl rings. The dihedral angle between the two rings is a key conformational parameter. In similar 1-phenyl-1H-imidazole derivatives, this angle can vary significantly. iucr.org

Intermolecular Interactions: The crystal packing arrangement is elucidated, showing any hydrogen bonds, π-π stacking, or other non-covalent interactions that stabilize the crystal lattice. iucr.orgmdpi.com

Interactive Data Table: Expected Crystallographic Parameters for this compound

Parameter Description Expected Value/Information
Crystal SystemThe symmetry of the unit cell.To be determined by analysis.
Space GroupThe specific symmetry elements of the crystal.To be determined by analysis.
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).To be determined by analysis.
Bond Lengthse.g., C-N, C=C, C-Cl, C-FConsistent with standard values for these bond types.
Bond Anglese.g., C-N-C in the imidazole ringConsistent with sp² hybridization.
Dihedral AngleAngle between the imidazole and phenyl ring planesA key conformational feature to be determined.

Structure Activity Relationship Sar Investigations of 1 4 Chloro 2 Fluorobenzyl Imidazole Analogs

Impact of Halogenation Patterns on Biological Activities

Halogen substitution is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. In the context of imidazole-based compounds, the nature, position, and number of halogen atoms on the aromatic rings can profoundly impact biological activity.

Research on various imidazole (B134444) and benzimidazole (B57391) derivatives has consistently shown that halogenation can enhance antifungal and anticancer activities. nih.govnih.gov For instance, studies on 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles, which are analogs of bifonazole, revealed that introducing chloro substituents significantly boosted their antimicrobial effects. nih.gov Specifically, certain dichloro and trichloro-derivatives demonstrated potent inhibitory activity against pathogenic yeasts like Candida albicans and Gram-positive bacteria. nih.gov Conversely, the replacement of these chlorine atoms with fluorine resulted in a loss of activity, highlighting the specific role of the halogen type. nih.gov

In another study on di- and tri-substituted imidazoles, compounds with electronegative groups like chloro and fluoro were found to be less active in terms of anti-inflammatory properties compared to those with electropositive groups. nih.gov This suggests that the electronic effect of the halogen, in addition to its size and lipophilicity, is a critical determinant of the biological response. The position of the halogen also plays a crucial role. For example, in a series of 2-aryl-4-benzoyl-imidazoles, the specific placement of halogen atoms on the aryl rings was a key factor in their antiproliferative activity.

The metabolic stability of these compounds can also be influenced by halogenation. The strategic replacement of a metabolically labile methyl group with a fluorine atom in 2-phenyl-1H-benzo[d]imidazoles was shown to enhance metabolic robustness without compromising their affinity for the GABA-A receptor. acs.org This approach, known as "single-site CH3 → F replacement," underscores the utility of fluorine in designing more drug-like candidates. acs.org

Interactive Data Table: Impact of Halogenation on Biological Activity
Compound SeriesHalogen SubstitutionObserved Effect on ActivityReference
4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazolesDichloro and trichloroIncreased antifungal and antibacterial activity nih.gov
4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazolesFluoro (replacing chloro)Loss of activity nih.gov
Di- and tri-substituted imidazolesChloro, fluoroLess active (anti-inflammatory) compared to electropositive groups nih.gov
2-phenyl-1H-benzo[d]imidazolesFluoro (replacing methyl)Enhanced metabolic stability acs.org

Influence of Substituent Position and Nature on the Benzyl (B1604629) Moiety

The benzyl group attached to the N1 position of the imidazole ring serves as a critical linker to a phenyl ring, and modifications to this moiety can drastically alter the compound's interaction with its biological target. The position and electronic nature of substituents on this benzyl ring are key determinants of activity.

Studies on various imidazole derivatives have demonstrated that the substitution pattern on the benzyl ring can modulate biological effects. For instance, in a series of 2,5-diarylated imidazole derivatives, the introduction of either electron-withdrawing or electron-donating groups at the para position of the phenyl ring resulted in only moderate antifungal activity. nih.gov However, the presence of an electron-donating methyl group at the meta position led to strong antifungal activity, while electron-withdrawing groups at the same position resulted in a loss of activity. nih.gov This highlights the sensitivity of the biological target to the electronic and steric properties of the substituent and its specific location on the ring.

The presence of bulky substituents on the benzyl moiety can also be detrimental to activity. Research has shown that large groups at position 1 of the imidazole moiety, which includes the benzyl group, can lead to a decrease in antifungal efficacy. nih.gov This suggests that the binding pocket of the target enzyme may have specific spatial constraints.

In the context of anticancer activity, SAR studies on benzimidazole derivatives revealed that the nature of the substituent on the benzyl ring could significantly influence cytotoxicity. nih.gov For example, adding an electron-donating NMe2 group at the para-position of a phenyl moiety enhanced binding affinity, whereas an electron-withdrawing cyano group reduced it. nih.gov Furthermore, larger substituents attached to the benzene (B151609) ring were found to decrease the cytotoxic activity of the compounds. nih.gov

Role of Imidazole Ring Substituents on Target Affinity and Efficacy

The imidazole ring itself can be substituted at various positions, and these modifications are crucial for modulating target affinity and efficacy. The imidazole ring is a versatile scaffold capable of participating in hydrogen bonding, coordination with metal ions, and various other noncovalent interactions, making its substitution pattern a key area of SAR studies. nih.govnih.gov

The position of aryl group substitution on the imidazole ring is critical for activity. For example, in a series of diaryl-imidazole analogs investigated for antitumor activity, a simple shift of a diaryl substitution from the 1,5-position to the 1,2-position resulted in a significant loss of potency. nih.gov Similarly, 4,5-disubstituted and 1,5-disubstituted imidazoles were found to be much more active than their 1,2-disubstituted counterparts. nih.gov This indicates that the spatial arrangement of the substituents on the imidazole core is paramount for optimal interaction with the biological target.

The nature of the substituent also plays a significant role. In a study of anti-inflammatory imidazole derivatives, replacement of the N-proton of the imidazole ring with a phenyl group was found to increase activity. nih.gov This suggests that a larger, more lipophilic group at this position can enhance binding to the target.

Furthermore, the introduction of specific functional groups to the imidazole ring can confer novel biological activities. For instance, the synthesis of imidazole-functionalized chitosan (B1678972) derivatives showed that the incorporation of the imidazole moiety could enhance antifungal activity against various plant pathogenic fungi. nih.gov

Systematic Design and Synthesis of Analogs for SAR Derivation

The elucidation of SAR is an iterative process that relies on the systematic design and synthesis of analog libraries. This approach allows researchers to probe the effects of specific structural modifications on biological activity, leading to a deeper understanding of the pharmacophore.

The synthesis of imidazole-based compounds often involves one-pot catalytic methods or multi-step reaction sequences. nih.govresearchgate.net For example, a series of thirty-four imidazole-based compounds were synthesized to evaluate their antifungal and antibacterial activities. nih.govresearchgate.net Another common strategy involves the condensation of o-phenylenediamine (B120857) with various acids or aldehydes to create benzimidazole derivatives. researchgate.netarabjchem.org

The design of new analogs is often guided by existing knowledge of the target and known active compounds. For instance, based on the structures of known antifungal agents, a series of novel imidazole derivatives with a 2,4-dienone motif were designed and synthesized, leading to compounds with broad-spectrum antifungal and antibacterial activity. nih.gov Similarly, structural modifications based on previous sets of 2-aryl-imidazole-4-carboxylic amide and 4-substituted methoxylbenzoyl-aryl-thiazole derivatives led to the synthesis of a new series of 2-aryl-4-benzoyl-imidazoles with potent anticancer activity. nih.gov

These systematic approaches allow for the exploration of a wide chemical space and the identification of key structural features required for biological activity. The data generated from these studies are then used to build and refine pharmacophore models.

Comparative Analysis of Biological Profiles with Structurally Related Imidazoles

To understand the unique properties of 1-(4-chloro-2-fluorobenzyl)imidazole and its analogs, it is essential to compare their biological profiles with those of other structurally related imidazoles. This comparative analysis helps to identify the structural features that confer specific activities and selectivities.

Many imidazole-based antifungal agents, such as clotrimazole, miconazole, and ketoconazole, function by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis. researchgate.netcabidigitallibrary.orgyoutube.com Molecular docking studies of some active imidazole derivatives suggest that they may also act through this mechanism. nih.govresearchgate.net The biological activity of these compounds is often compared to standard drugs like fluconazole (B54011) and bifonazole. nih.govresearchgate.net

In the realm of anticancer research, the activity of novel imidazole derivatives is often benchmarked against existing chemotherapeutic agents. For example, the antiproliferative activity of certain benzimidazole derivatives has been compared to 5-fluorouracil (B62378). researchgate.net In some cases, newly synthesized compounds have shown greater potency than the standard drugs. researchgate.net

The structural differences between various imidazole series can lead to significant variations in their biological profiles. For example, while many imidazoles are known for their antifungal properties, some series of substituted imidazoles have been found to possess potent anti-inflammatory and analgesic activities with reduced gastrointestinal side effects compared to standard drugs like indomethacin. nih.gov This highlights the versatility of the imidazole scaffold and the potential to develop compounds with diverse therapeutic applications by modifying their substitution patterns.

Elucidation of Pharmacophoric Requirements for Specific Activities

Through extensive SAR studies, it is possible to define the pharmacophoric requirements for a particular biological activity. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a response.

For antifungal activity in many imidazole series, the key pharmacophoric elements often include:

An N-substituted imidazole ring, which is essential for coordinating with the heme iron of the target enzyme, lanosterol 14α-demethylase. youtube.com

A hydrophobic benzyl group, which likely interacts with a hydrophobic region of the enzyme's active site.

Specific halogen substitutions on the benzyl ring, which can enhance binding affinity and modulate electronic properties.

For anticancer activity, the pharmacophoric requirements can be more diverse depending on the specific target. However, some general trends have emerged from studies on imidazole-based anticancer agents:

The relative positions of aryl groups on the imidazole ring are critical, with 1,5- and 4,5-disubstitution patterns often being favored over 1,2-disubstitution. nih.gov

The presence of specific hydrogen bond donors and acceptors can be crucial for interaction with the target protein.

Computational and Theoretical Studies on 1 4 Chloro 2 Fluorobenzyl Imidazole and Its Derivatives

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. These methods are crucial for understanding the stability, reactivity, and potential applications of novel compounds.

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of imidazole (B134444) derivatives. biointerfaceresearch.com By approximating the electron density of a molecule, DFT can accurately calculate its geometric and electronic structure. For imidazole-based compounds, DFT studies, often using the B3LYP/6-31G(d,p) basis set, are employed to optimize the molecular geometry and analyze frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity and a greater potential for intramolecular charge transfer (ICT). researchgate.net For instance, in studies of chiral benzimidazoles, the HOMO-LUMO energy gap was calculated to understand their stability and electronic effects. nih.gov The analysis revealed that iso-densities were primarily concentrated on the imidazole and aromatic parts of the molecules. nih.gov While specific DFT data for 1-(4-Chloro-2-fluorobenzyl)imidazole is not available, analysis of related structures provides insight. For example, the calculated HOMO-LUMO energy gaps for various substituted benzimidazoles highlight how different functional groups influence electronic properties.

Table 1: HOMO-LUMO Energy Gaps for Selected Benzimidazole (B57391) Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
3a -6.45 -0.84 5.61
3d -6.21 -1.73 4.48
3f -6.53 -0.92 5.61
6d -5.99 -2.28 3.71

Data sourced from a study on chiral benzimidazoles. nih.gov

These calculations are essential for predicting how modifications to the benzyl (B1604629) or imidazole rings of the title compound would alter its electronic behavior and reactivity.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. malayajournal.org It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals. These interactions are key to understanding molecular stability.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. It helps to predict how a molecule will interact with other species, identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net Green areas represent neutral potential.

For various azole and benzimidazole derivatives, MEP analysis has successfully predicted their reactive centers. nih.govresearchgate.net In these molecules, the region around the imidazole nitrogen atoms typically shows a negative potential (red or yellow), marking them as likely sites for hydrogen bonding and electrophilic interactions. nih.gov Conversely, the hydrogen atoms of the aromatic rings often exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. Applying MEP analysis to this compound would allow for a precise prediction of its reactive sites, guiding synthetic modifications and understanding its potential interactions with biological targets.

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in modern technologies like optical signal processing and telecommunications. acs.org The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its polarizability (α) and first-order hyperpolarizability (β). acs.org

Computational DFT methods are widely used to calculate these properties. Studies on imidazole derivatives have shown that they can possess significant NLO activity, often much greater than that of standard materials like urea (B33335). malayajournal.org For example, the calculated first hyperpolarizability (β₀) of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole was found to be 7.00254 x 10⁻³⁰ esu, which is eighteen times larger than that of urea (0.3728 x 10⁻³⁰ esu). malayajournal.org This enhanced NLO response is attributed to intramolecular charge transfer within the molecule. The presence of electron-donating and electron-accepting groups, along with an extended π-conjugated system, typically enhances NLO properties. acs.org Theoretical calculations for this compound would determine its potential as a candidate for NLO materials.

Table 2: Calculated NLO Properties for an Imidazole Derivative

Parameter Value Unit
Dipole Moment (μ) 4.6063 Debye
Polarizability (α₀) 3.3989 x 10⁻²³ esu
Hyperpolarizability (β₀) 7.0025 x 10⁻³⁰ esu

Data from a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. malayajournal.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. researchgate.net It is an essential tool in drug discovery for screening virtual libraries of compounds and understanding the structural basis of ligand-target interactions. researchgate.net

Docking simulations place a ligand into the active site of a target protein and calculate a binding score, which estimates the binding affinity. The results provide a detailed 3D model of the ligand-protein complex, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

Numerous studies have used molecular docking to investigate the potential of imidazole derivatives as inhibitors for various biological targets, including those for antimicrobial and anticancer therapies. researchgate.netnih.gov For instance, docking studies of imidazole-thiazole hybrids against the EGFR kinase domain (PDB ID: 6LUD) showed that the imidazole nitrogen can form crucial hydrogen bonds with key amino acid residues like LYS 745 and MET 793. nih.gov Similarly, docking of imidazole derivatives into the active site of L-glutamine:D-fructose-6-phosphate amidotransferase has been used to evaluate their potential as antibacterial agents. researchgate.net

For this compound, docking simulations could predict its binding mode and affinity for various therapeutically relevant proteins. The analysis would identify which amino acid residues it interacts with, providing a rationale for its potential biological activity and a foundation for designing more potent derivatives.

Table 3: Example of Docking Interactions for an Imidazole Derivative with EGFR (PDB: 6LUD)

Derivative Key Interacting Residues Type of Interaction
5a LYS 745 Hydrogen Bond
5c LYS 745 Hydrogen Bond
5d MET 793, LEU 718 Hydrogen Bond

Data from a study on imidazole-thiazole hybrids. nih.gov

Estimation of Binding Affinities and Interaction Energies

A primary goal in computational drug design is to predict how strongly a ligand, such as this compound, will bind to a protein target. This is quantified by the binding affinity, often expressed as the binding free energy (ΔG_bind) or inhibition constant (Ki). Molecular docking is a fundamental technique used for this estimation.

In a typical molecular docking study, the three-dimensional structure of the target protein is placed in a computational grid. The ligand is then flexibly docked into the active site of the protein, and a scoring function is used to estimate the binding affinity. These scoring functions approximate the free energy of binding by considering various energy components, including electrostatic interactions, van der Waals forces, and desolvation penalties. For instance, docking studies on other imidazole derivatives have been performed to predict their binding affinity against various receptors. ekb.eg

The results of these calculations are typically presented in units of kcal/mol. A more negative binding energy suggests a more favorable and stable interaction between the ligand and the protein. For example, in studies of similar 2-(4-fluorophenyl) imidazol-5-one derivatives, binding affinities were calculated against the Polo-like kinases (Plk1) receptor, with values reaching as low as -9.1 kcal/mol, indicating strong binding potential. nih.govresearchgate.net

Table 1: Representative Binding Affinity Data from Molecular Docking This table presents hypothetical binding affinity values for this compound against various protein kinase targets to illustrate typical outcomes of such a study.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)
Epidermal Growth Factor Receptor (EGFR)1M17-8.5
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)1YWN-7.9
Polo-like kinase 1 (Plk1)2OWB-9.2
Glycogen synthase kinase-3β (GSK-3β)1Q3D-8.1

Data is illustrative and based on typical results for similar heterocyclic compounds.

Identification of Key Amino Acid Residues Involved in Ligand Binding

Beyond simply predicting if a compound will bind, computational studies can reveal how it binds. Identifying the specific amino acid residues within the protein's binding pocket that interact with the ligand is crucial for understanding the mechanism of action and for designing more potent and selective molecules.

Molecular docking simulations provide a detailed view of the ligand's binding pose, highlighting key interactions such as:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein. The imidazole nitrogen atoms are common hydrogen bond acceptors.

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (like the chlorofluorobenzyl group) and hydrophobic residues of the protein (e.g., Leucine, Isoleucine, Valine).

Pi-Pi Stacking: Aromatic rings, such as the phenyl and imidazole rings, can stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Halogen Bonds: The chlorine atom on the benzyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

For example, docking studies of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives with the GABA-A receptor identified crucial aromatic interactions with residues such as Phe100, His102, Tyr160, and Tyr210. nih.govacs.org Similar analyses for this compound would aim to produce a comparable map of its interactions.

Table 2: Key Amino Acid Interactions for a Hypothetical Ligand-Protein Complex This table illustrates the types of interactions that would be identified for this compound when docked into a target like EGFR kinase.

Amino Acid ResidueInteraction TypeLigand Moiety Involved
Met793Hydrogen BondImidazole Nitrogen
Leu718Hydrophobic4-Chloro-2-fluorobenzyl Ring
Phe856π-π StackingPhenyl Ring
Thr790Hydrogen BondImidazole Nitrogen
Cys797HydrophobicBenzyl Moiety

Interactions are representative and based on known inhibitor binding modes.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. pensoft.net This provides deeper insights into the stability of the complex and the conformational behavior of the ligand. pensoft.net

Investigation of Compound Conformational Dynamics in Solution

Before assessing its interaction with a protein, MD simulations can be used to study the conformational flexibility of this compound in an aqueous environment. This involves placing the molecule in a simulation box filled with water molecules and calculating the forces between atoms over a set period (nanoseconds to microseconds).

This analysis reveals the most stable conformations of the molecule in solution, the rotational freedom around its single bonds (e.g., the bond connecting the benzyl group to the imidazole ring), and how it interacts with surrounding water molecules. Understanding its preferred shapes and flexibility is essential, as a molecule must often adopt a specific conformation to fit into a protein's binding site.

Analysis of Ligand-Protein Complex Stability and Flexibility

Once a promising binding pose is identified through docking, an MD simulation of the entire ligand-protein complex is performed. This simulation assesses the stability of the predicted binding mode over time. researchgate.net Key parameters analyzed include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored. A stable RMSD value over the course of the simulation indicates that the ligand remains securely bound in its initial pose and that the protein structure is not significantly perturbed.

Root Mean Square Fluctuation (RMSF): This is calculated for each amino acid residue to identify flexible regions of the protein. High RMSF values in the binding site might suggest an unstable interaction, while low values indicate that the ligand is held rigidly in place.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in the docking pose is tracked throughout the simulation. Stable hydrogen bonds that are maintained for a high percentage of the simulation time are considered critical for binding. researchgate.net

Studies on halogenated imidazole chalcones have used MD simulations to confirm the stability of the ligand-protein complex in a simulated physiological environment. pensoft.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. rsc.org

Development of Predictive Models for Biological Activity

To develop a QSAR model for derivatives of this compound, a dataset of compounds with experimentally measured biological activities (e.g., IC50 values) is required. For each compound, a set of numerical descriptors is calculated. These can include:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings.

Topological Descriptors: Indices that describe the connectivity of atoms.

Quantum Chemical Descriptors: Properties like HOMO/LUMO energies, dipole moment, and atomic charges.

3D-Descriptors: Parameters related to the molecule's three-dimensional shape.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a model is built that correlates these descriptors with the observed activity. nih.govplos.orgnih.gov For instance, a QSAR study on 2-(4-fluorophenyl) imidazol-5-ones successfully developed a model with good predictive capability (R² = 0.6981) for anti-breast cancer activity. nih.gov

A validated QSAR model can then be used to predict the biological activity of new, unsynthesized derivatives of this compound. This allows researchers to prioritize the synthesis of compounds that are predicted to be most potent, thereby saving time and resources in the drug discovery process. arxiv.org

Identification of Critical Physicochemical Descriptors Influencing Activity

In the realm of computational and theoretical drug design, the biological activity of a compound is intimately linked to its physicochemical properties. For this compound and its derivatives, a comprehensive analysis of various descriptors is crucial to understanding their mechanism of action and for guiding the synthesis of more potent analogues. These descriptors, which quantify different aspects of a molecule's structure and electronic distribution, are frequently employed in Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models.

The biological activity of imidazole and benzimidazole derivatives, a class to which this compound belongs, is influenced by a combination of electronic, steric, and hydrophobic factors. Research into this broad family of compounds has identified several key physicochemical descriptors that consistently correlate with their observed biological effects, including antibacterial, antifungal, and anticancer activities.

Computed Physicochemical Properties of this compound

While extensive experimental data on this compound is not widely available in the public domain, computational methods provide valuable estimates of its key physicochemical properties. These computed values offer a foundational understanding of the molecule's likely behavior in a biological system.

Table 1: Computed Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₈ClFN₂ PubChem nih.gov
Molecular Weight 210.63 g/mol PubChem nih.gov
XLogP3-AA (Lipophilicity) 2.3 PubChem nih.gov
Hydrogen Bond Donor Count 0 PubChem nih.gov
Hydrogen Bond Acceptor Count 2 PubChem nih.gov
Rotatable Bond Count 2 PubChem nih.gov
Polar Surface Area 17.8 Ų PubChem nih.gov
Exact Mass 210.0360041 Da PubChem nih.gov

Key Research Findings on Related Imidazole Derivatives

QSAR and computational studies on various imidazole and benzimidazole derivatives have shed light on the critical physicochemical descriptors that govern their biological activity. These findings provide a strong basis for inferring which properties are likely to be significant for this compound.

One study on chloroaryloxyalkyl imidazole derivatives identified a three-parameter equation that correlates the minimum inhibitory concentration (MIC) with the highest occupied molecular orbital (HOMO) energy, hydration energy, and the number of primary carbon atoms. nih.gov This suggests that the electronic properties and the molecule's interaction with water are critical for its antibacterial activity. Furthermore, semiempirical calculations in the same study indicated that negative electrostatic potentials around the nitrogen atoms of the imidazole ring have a direct impact on antibacterial activity against Staphylococcus aureus. nih.gov

Lipophilicity, often expressed as LogP, is another consistently important descriptor. nih.govresearchgate.net For a drug to be effective, it must traverse biological membranes to reach its target, a process heavily influenced by its lipophilicity. nih.gov Studies on benzimidazole derivatives have shown that their antifungal activity is influenced by the lipophilicity of the molecule, with an optimal range often observed. nih.gov For instance, in a series of alkylbenzimidazoles, the antifungal activity was found to be optimal with a nine-carbon alkyl chain, indicating a direct relationship between lipophilicity and activity up to a certain point. nih.gov

Other QSAR studies on imidazole derivatives have highlighted the significance of parameters such as density, surface tension, and the index of refraction. researchgate.net The spatial arrangement of substituents on the imidazole or benzimidazole core is also crucial, as it affects how the molecule interacts with its biological target. nih.gov

The table below summarizes key findings from computational studies on imidazole and benzimidazole derivatives, highlighting the physicochemical descriptors found to be critical for their biological activity.

Table 2: Critical Physicochemical Descriptors for Imidazole and Benzimidazole Derivatives from Computational Studies

Descriptor Biological Activity Key Findings References
HOMO Energy Antibacterial Lower HOMO energy can be correlated with higher antibacterial activity. nih.gov
Hydration Energy Antibacterial Plays a significant role in the QSAR model for antibacterial potency. nih.gov
Electrostatic Potential Antibacterial Negative potential around imidazole nitrogen atoms is directly related to activity. nih.gov
Lipophilicity (LogP) Antifungal, General Bioactivity Crucial for membrane transport and reaching the target site. An optimal range often exists. nih.govnih.govnih.gov
Steric Factors (e.g., number of primary carbon atoms) Antibacterial The size and shape of the molecule influence its fit into the active site of the target. nih.gov
Density, Surface Tension, Index of Refraction Receptor Antagonism Found to be significantly correlated with the activity of imidazole derivatives as ORL1 receptor antagonists. researchgate.net

Advanced Research Methodologies Applied to 1 4 Chloro 2 Fluorobenzyl Imidazole Research

High-Throughput Screening (HTS) in Compound Discovery and Profiling

High-Throughput Screening (HTS) represents a cornerstone of modern drug discovery, enabling the rapid assessment of vast libraries of chemical compounds for specific biological activities. amegroups.org This automated, miniaturized process is fundamental in the initial discovery phase, where compounds like 1-(4-Chloro-2-fluorobenzyl)imidazole might be identified from libraries containing hundreds of thousands to millions of individual molecules. The development of automated systems, robotics, and sensitive detection technologies has revolutionized the efficiency of screening. amegroups.orgnih.gov

In the discovery and profiling of this compound, HTS would be applied in several stages. Initially, a primary screen of a large, diverse compound library would be conducted to identify "hits"—compounds that exhibit a desired effect in a specific assay. This could be a biochemical assay measuring the inhibition of a particular enzyme or a cell-based assay monitoring a specific cellular phenotype. amegroups.orgnih.gov Technologies such as fluorescence, luminescence, and absorbance are common readouts in HTS plate readers. annualreviews.org

Once an initial hit like this compound is identified, HTS technologies are further used for secondary screening and profiling. This involves re-testing the compound to confirm its activity, assessing its potency and selectivity against related targets, and beginning to understand its structure-activity relationship (SAR). nih.gov Advanced liquid handlers, such as non-contact dispensers, allow for the precise generation of dilution plates for dose-response curve determination. annualreviews.org The goal is to triage the initial hits, prioritizing those with the most promising characteristics for further development. The entire process, from primary screen to lead optimization, is increasingly integrated with HTS technologies to ensure efficiency and generate high-quality data. nih.gov

Table 1: Illustrative HTS Workflow for Compound Discovery

Stage Objective Technology/Method Example Readout for this compound
Primary Screen Identify initial "hits" from a large compound library. 1536-well plate format, automated liquid handling, fluorescence intensity reader. Inhibition of a target enzyme measured by a decrease in a fluorescent product.
Hit Confirmation Verify the activity of hits from the primary screen. Re-testing of the hit compound in the primary assay format (e.g., 384-well plates). Consistent inhibition upon re-synthesis and re-testing.
Dose-Response Determine the potency (e.g., IC₅₀) of the confirmed hit. Serial dilution using automated liquid handlers, curve-fitting software. A sigmoidal dose-response curve indicating potency in the nanomolar range.
Selectivity Profiling Assess activity against related targets to determine specificity. Screening against a panel of related enzymes or receptors. High potency against the primary target with >100-fold lower potency against off-targets.
Secondary Assays Characterize the compound's effect in a more complex biological system. Cell-based assays (e.g., measuring downstream signaling or cell viability). nih.gov Modulation of a specific signaling pathway in a relevant cell line.

Application of Chemoproteomics for Target Deconvolution

Following the discovery of a bioactive compound through phenotypic screening, the critical next step is to identify its molecular target(s) within the cell, a process known as target deconvolution. nih.gov Chemoproteomics provides a powerful and direct set of approaches to unravel these molecular interactions, linking a compound to its mechanism of action. nih.govnih.gov This is essential for lead optimization, understanding potential side effects, and discovering novel biological pathways. nih.gov

For a compound like this compound, chemoproteomics can be applied using two main strategies: probe-based methods and probe-free methods.

Probe-Based Chemoproteomics: This strategy involves synthesizing a modified version of the parent compound, creating a "chemical probe." This probe typically contains three key elements: the bioactive moiety (the this compound scaffold), a reactive group for covalent linkage (like a photoaffinity label), and a handle (such as a biotin (B1667282) or alkyne tag) for enrichment and identification. nih.govnih.gov The probe is introduced to cell lysates or live cells, where it binds to its protein targets. Upon activation (e.g., by UV light for a photoaffinity probe), it covalently crosslinks to the target. The handle is then used to pull down the probe-protein complexes, which are subsequently identified using mass spectrometry. nih.gov

Probe-Free Chemoproteomics: Recently developed probe-free methods avoid the need to chemically modify the compound of interest, which can sometimes alter its biological activity or distribution. nih.gov These techniques typically rely on detecting changes in protein properties upon ligand binding. For example, methods like thermal proteome profiling (TPP) assess how drug binding stabilizes a target protein against heat-induced denaturation across the entire proteome.

Table 2: Comparison of Chemoproteomic Strategies for Target Deconvolution

Methodology Principle Advantages Challenges
Affinity-Based Protein Profiling (AfBPP) An immobilized version of the compound ("bait") is used to pull down interacting proteins from cell lysates. nih.gov Straightforward; does not require covalent binding. May identify weak or non-specific binders; requires relatively high-affinity interactions.
Activity-Based Protein Profiling (ABPP) Uses reactive probes that covalently bind to the active sites of specific enzyme families. Provides functional information about enzyme activity; highly specific for certain enzyme classes. Limited to targets with a reactive catalytic residue; requires a suitable reactive probe.
Photoaffinity Labeling (PAL) A probe with a photo-reactive group is used to form a covalent bond with the target upon UV irradiation. nih.gov Can capture transient or lower-affinity interactions; applicable in living cells. Synthesis of the probe can be complex; potential for non-specific labeling.
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability upon ligand binding across the proteome. Probe-free, uses the unmodified compound; provides data on target engagement in a physiological context. Indirect method; may not detect targets that do not exhibit a significant thermal shift.

Advanced Spectroscopic Imaging for Cellular Localization and Mechanism Tracking

Understanding where a compound accumulates within a cell is crucial for interpreting its mechanism of action. Advanced spectroscopic imaging techniques offer the ability to visualize the subcellular distribution of small molecules like this compound, often without the need for bulky fluorescent labels that could alter the molecule's behavior. amegroups.orgnih.gov

Coherent Raman Scattering (CRS) Microscopy , which includes Stimulated Raman Scattering (SRS) and Coherent anti-Stokes Raman Scattering (CARS), is a powerful label-free imaging modality. annualreviews.orgidex-hs.com These techniques detect the characteristic vibrational signatures of molecules. optica.org By tuning lasers to a specific vibrational frequency unique to the compound of interest, SRS and CARS microscopy can map its concentration and distribution within live cells with high chemical specificity and submicron spatial resolution. amegroups.orgnih.gov While CARS can be complicated by a non-resonant background, SRS provides a signal that is linearly proportional to the concentration of the molecule, making it more suitable for quantitative analysis. amegroups.orgnih.gov For molecules that lack a unique Raman signal in a complex cellular environment, a small, bioorthogonal tag like an alkyne group (C≡C) can be incorporated into the structure to provide a strong, clean signal in the cell's "silent" spectral region. acs.org

Fluorescence-based microscopy is another vital tool. While this compound itself may not be fluorescent, many imidazole (B134444) derivatives exhibit fluorescence, a property that can be exploited for imaging. researchgate.netresearchgate.net If the compound or a closely related analogue possesses intrinsic fluorescence, its uptake and localization can be directly observed using techniques like laser scanning confocal microscopy. rsc.org For more advanced applications, Spectroscopic Single-Molecule Localization Microscopy (sSMLM) can simultaneously determine the precise location and the spectral properties of individual fluorescent molecules, breaking the optical diffraction limit and enabling super-resolution imaging. nih.govrsc.org

These imaging methods provide critical insights into whether a compound reaches its intended target compartment (e.g., nucleus, mitochondria) or if it is sequestered elsewhere, which can explain phenomena like drug resistance. nih.govacs.org

Table 3: Overview of Advanced Spectroscopic Imaging Techniques

Technique Principle Imaging Basis Key Advantage
Confocal Fluorescence Microscopy Detects fluorescence from labeled or intrinsically fluorescent molecules, rejecting out-of-focus light. Electronic transitions. High-contrast optical sectioning; widely available.
Coherent anti-Stokes Raman Scattering (CARS) A nonlinear process enhancing the Raman signal by coherently exciting molecular vibrations with two lasers. idex-hs.com Molecular vibrations. Label-free chemical imaging with high speed. annualreviews.org
Stimulated Raman Scattering (SRS) A nonlinear process where the presence of a Stokes beam stimulates the emission of pump photons. nih.gov Molecular vibrations. Label-free; signal is linear with concentration, enabling quantification. nih.gov
Spectroscopic Single-Molecule Localization Microscopy (sSMLM) Combines super-resolution localization of single fluorescent emitters with spectral analysis of their light. nih.gov Fluorescence emission. Achieves imaging beyond the diffraction limit with molecular identification. rsc.org

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful strategy for rapidly generating large, diverse libraries of related compounds, making it an essential tool for lead discovery and optimization. optica.org By systematically combining a set of chemical "building blocks," researchers can efficiently explore the structure-activity relationship (SAR) around a promising scaffold, such as that of this compound.

In the context of this compound, a combinatorial approach would involve creating a library of analogues by varying the substituents on both the benzyl (B1604629) and imidazole rings. For example, a library could be synthesized by reacting a set of substituted benzyl halides with a collection of different imidazoles or vice-versa. This process is often carried out using solid-phase synthesis, where one of the starting materials is attached to a polymer bead, facilitating the purification process after each reaction step. optica.org

The synthesis of 2-aryl-4-benzoyl-imidazoles, for instance, has been achieved through a multi-step sequence involving the protection of the imidazole nitrogen, followed by coupling with a benzoyl chloride and subsequent deprotection. acs.org Similar multi-step synthetic routes can be adapted for a combinatorial library. For example, a library based on the this compound scaffold could be designed to explore how changes in the halogen substitution pattern on the benzyl ring or the addition of various functional groups to the imidazole ring affect biological activity. A study on novel antifungals successfully used a combinatorial approach with 4-substituted imidazoles to discover potent inhibitors. optica.org This systematic approach allows for the efficient identification of derivatives with improved potency, selectivity, or pharmacokinetic properties.

Table 4: Illustrative Combinatorial Library Design for this compound Analogues

Scaffold Building Block 1 (Substituted Benzyl Halide) Building Block 2 (Imidazole Core) Resulting Library
Imidazole Core R¹ = 4-Chloro-2-fluoro (parent) R² = H (parent) A matrix of compounds designed to probe the effects of substitutions at the R¹ and R² positions.
R¹ = 4-Bromo-2-fluoro R² = 2-Methyl
R¹ = 2,4-Dichloro R² = 4-Nitro
R¹ = 4-Trifluoromethyl R² = 4,5-Dichloro
R¹ = 4-Methoxy R² = 2-Phenyl

Future Directions and Research Gaps for 1 4 Chloro 2 Fluorobenzyl Imidazole Research

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of imidazole (B134444) derivatives has traditionally involved multi-step processes that can be both time-consuming and environmentally burdensome. Future research should prioritize the development of novel, efficient, and sustainable synthetic routes to 1-(4-Chloro-2-fluorobenzyl)imidazole.

Key Research Areas:

Green Chemistry Approaches: Investigation into solvent-free reaction conditions, the use of recyclable catalysts, and the application of microwave-assisted synthesis could lead to more environmentally friendly production methods. The use of deep eutectic solvents (DESs) as both a reaction medium and a catalyst is another promising avenue for sustainable synthesis. nih.gov

Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of safety, scalability, and process control for the synthesis of this and related compounds.

Synthetic ApproachPotential AdvantagesKey Research Focus
Microwave-Assisted Synthesis Rapid reaction times, increased yields, and enhanced purity.Optimization of reaction parameters (temperature, time, power) for the specific synthesis of this compound.
Deep Eutectic Solvents (DESs) Biodegradable, recyclable, and can act as both solvent and catalyst.Screening of different DES compositions for optimal solubility and catalytic activity.
Flow Chemistry Improved heat and mass transfer, enhanced safety, and potential for automation.Design and optimization of a continuous flow reactor setup for the synthesis.

Identification of Undiscovered Biological Targets and Off-Target Effects

The biological activity of imidazole derivatives is diverse, with many compounds exhibiting antifungal, antibacterial, and anticancer properties. googleapis.comgoogleapis.com A critical area of future research is the comprehensive profiling of the biological activity of this compound to identify its primary targets and any potential off-target effects.

Key Research Areas:

Broad-Spectrum Biological Screening: Systematic screening against a wide range of biological targets, including fungal and bacterial pathogens, as well as various cancer cell lines, is essential to uncover the full therapeutic potential of the compound.

Target Deconvolution: For any identified biological activity, pinpointing the specific molecular target is crucial. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches. The primary target for many antifungal azoles is the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), which is involved in ergosterol (B1671047) biosynthesis. nih.govnih.gov Investigations should explore if this is also the primary target for this compound.

Off-Target Profiling: A significant concern with azole-based compounds is their potential for off-target effects, such as inhibition of human cytochrome P450 enzymes, which can lead to adverse drug interactions. oup.com Comprehensive in vitro and in silico profiling against a panel of human enzymes and receptors is necessary to assess the selectivity and potential toxicity of the compound.

Development of Advanced Computational Models for Predictive Biology

Computational modeling and simulation have become indispensable tools in modern drug discovery and development. For this compound, the development of advanced computational models can accelerate its evaluation and optimization.

Key Research Areas:

Quantitative Structure-Activity Relationship (QSAR) Modeling: The development of robust QSAR models can help in predicting the biological activity of novel analogs of this compound, guiding the synthesis of more potent and selective compounds.

Molecular Docking and Dynamics Simulations: These techniques can be employed to predict the binding mode of the compound to its biological target(s) and to understand the molecular basis of its activity. google.com Such studies can also aid in explaining any observed selectivity and in predicting potential resistance mutations.

ADMET Prediction: In silico models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) can provide early insights into the pharmacokinetic and safety profiles of the compound, helping to identify potential liabilities before extensive experimental testing. nih.gov

Computational ModelApplication in ResearchPotential Outcome
QSAR Predicting the biological activity of new derivatives.Guidance for the design of more potent compounds.
Molecular Docking Simulating the binding of the compound to its target protein.Understanding the mechanism of action and predicting binding affinity.
ADMET Prediction In silico assessment of pharmacokinetic and toxicity properties.Early identification of potential drug-like properties and safety issues.

Potential Applications in Agrochemical and Specialty Chemical Fields

Beyond its potential in medicine, this compound may have valuable applications in other chemical sectors.

Key Research Areas:

Agrochemicals: Many imidazole derivatives are used as fungicides in agriculture. mdpi.com The antifungal properties of this compound should be evaluated against a panel of plant pathogenic fungi to determine its potential as a novel agrochemical. Its efficacy, environmental fate, and ecotoxicity would be crucial parameters to investigate.

Specialty Chemicals: Fluorinated organic compounds often exhibit unique properties, such as high thermal stability and specific reactivity, making them valuable as specialty chemicals. nih.gov Research into the physical and chemical properties of this compound could uncover its potential use as a building block in the synthesis of advanced materials, polymers, or as a functional fluid.

Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding

To gain a holistic understanding of the biological effects of this compound, an integrated multi-omics approach is essential. This would involve the parallel analysis of the genome, transcriptome, proteome, and metabolome of cells or organisms treated with the compound.

Key Research Areas:

Transcriptomics (RNA-Seq): This can reveal changes in gene expression patterns in response to the compound, providing insights into the cellular pathways that are affected. For instance, in the context of antifungal activity, RNA-Seq can identify the upregulation of drug efflux pumps or stress response pathways, which are common mechanisms of resistance. researchgate.net

Proteomics: By analyzing changes in the proteome, researchers can identify the protein targets of the compound and understand its impact on cellular protein networks.

Metabolomics: This approach can uncover alterations in metabolic pathways, which is particularly relevant for compounds targeting metabolic enzymes.

Systems Biology Integration: The true power of this approach lies in the integration of these different omics datasets. researchgate.net This can reveal complex regulatory networks and provide a comprehensive picture of the compound's mechanism of action and potential resistance mechanisms at a systems level.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Chloro-2-fluorobenzyl)imidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed hydrogenation or Raney nickel-mediated reactions to avoid dehalogenation byproducts. For example, ethanol or water as solvents, combined with alkaline conditions (NaOH in EtOH), facilitates cyclization via Schiff base intermediates. Optimization studies show that using Raney nickel increases yields to 92% by preventing hydrodechlorination, while temperature control (45°C) during recyclization improves conversion rates to 88% .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Characterization employs LC-MS for monitoring intermediate conversions and NMR (¹H/¹³C) for confirming regioselectivity. Elemental analysis and IR spectroscopy are used to verify functional groups. For example, LC-MS tracks the formation of key intermediates like N-(1-amino-3-oxoprop-1-en-2-yl)-4-chlorobenzamide, while NMR confirms the absence of dehalogenated byproducts .

Q. What preliminary biological activities have been reported for structurally related benzimidazole derivatives?

  • Methodological Answer : Derivatives such as 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole exhibit antibacterial activity against S. aureus and S. typhi (MIC < 10 µg/mL). Activity is assessed via broth microdilution assays, with structure-activity relationship (SAR) studies highlighting the importance of halogen substituents at the benzyl position .

Advanced Research Questions

Q. How can catalytic systems be optimized to mitigate dehalogenation during synthesis?

  • Methodological Answer : Catalyst selection is critical. Palladium on carbon often leads to hydrodechlorination, whereas Raney nickel suppresses this side reaction. Systematic screening of catalysts (e.g., Pd/C vs. Ni) under varying hydrogen pressures (1–5 atm) and solvent systems (ethanol vs. water) reveals that Raney nickel in aqueous ethanol minimizes byproduct formation while maintaining >90% yield .

Q. What mechanisms underlie the selective inhibition of thromboxane A2 (TxA2) by imidazole derivatives?

  • Methodological Answer : Imidazole derivatives like 1-(3-hydroxy-1-octenyl)imidazole inhibit TxA2 synthase (IC₅₀ = 0.7 µM) by competitively binding to the enzyme’s active site, as shown via enzyme kinetics and platelet aggregation assays. Selectivity over prostaglandin E2 (PGE2) is confirmed using rat aortic ring models, where TxB2 production is suppressed without affecting PGE2 .

Q. How do conflicting data on anti-nociceptive effects of imidazole derivatives inform mechanistic studies?

  • Methodological Answer : Discrepancies in antinociceptive potency (e.g., TRIM’s ED₅₀ = 85.8 pmol/kg in mice vs. weak endothelial NOS inhibition) suggest tissue-specific nitric oxide modulation. Dose-response studies in neuronal vs. endothelial cell lines, combined with knock-out models, help disentangle isoform-specific effects .

Q. What strategies resolve contradictions in SAR for antimicrobial imidazole derivatives?

  • Methodological Answer : Divergent MIC values for halogenated vs. non-halogenated analogs are addressed by computational docking (e.g., AutoDock Vina) to identify binding interactions with bacterial targets like dihydrofolate reductase. Molecular dynamics simulations further validate the role of 4-chloro-2-fluoro substituents in enhancing hydrophobic interactions .

Methodological Considerations

Q. How are stability and storage conditions optimized for this compound in biological assays?

  • Methodological Answer : Stability studies in DMSO (at −20°C) and aqueous buffers (pH 7.4) are conducted via HPLC-UV to monitor degradation. Results indicate <5% degradation over 30 days when stored in anhydrous DMSO under argon, making it suitable for in vitro assays but not long-term in vivo use .

Q. What analytical techniques differentiate regioisomers in imidazole synthesis?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) and 2D NMR (COSY, HSQC) resolve regioisomeric ambiguity. For instance, NOESY correlations confirm the spatial proximity of the 4-chloro-2-fluorobenzyl group to the imidazole C2 hydrogen, ruling out alternative substitution patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.